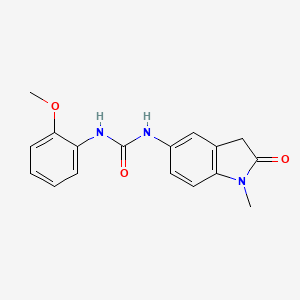

![molecular formula C13H9ClFN3O2S B3013059 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034339-23-4](/img/structure/B3013059.png)

3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

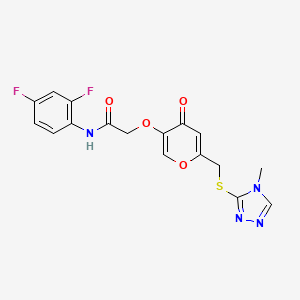

“3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H9ClFN3O2S . It is a derivative of pyrazolo[1,5-a]pyrimidine, which forms the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 13C NMR and 19F NMR spectra can provide valuable information about the carbon and fluorine environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reactivity of the pyrazolo[1,5-a]pyrimidine core. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Derivatives of pyrazolopyridine-sulfonamide, similar in structure to the specified compound, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These compounds showed promising in vitro activity against the chloroquine-resistant clone W2, suggesting a potential route for developing new antimalarial agents (Silva et al., 2016).

Diagnostic Imaging

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, structures related to the chemical , have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These findings highlight their potential use in positron emission tomography (PET) imaging to study neurodegenerative disorders by targeting peripheral benzodiazepine receptors (Fookes et al., 2008).

Antidiabetic Activity

Fluoropyrazolesulfonamide derivatives have been prepared and screened for antidiabetic activity. These compounds demonstrated significant hypoglycemic effects, indicating their potential as leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).

Anti-inflammatory and COX-2 Inhibition

Research into 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has revealed selective and potent cyclooxygenase-2 (COX-2) inhibitory activity. These findings are crucial for developing new anti-inflammatory drugs and highlight the importance of fluorine substitution on the benzenesulfonamide moiety for COX-2 selectivity (Pal et al., 2003).

Mercury Ion Detection

A novel pyrazoline-based compound has been developed for the selective fluorometric "turn-off" sensing of Hg2+ ions, demonstrating potential for environmental monitoring and safety applications (Bozkurt & Gul, 2018).

Wirkmechanismus

Target of Action

The primary target of 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) . It interacts with its target, CDK2, by binding to a site different from the active site, enhancing the protein’s activity . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle . By inhibiting CDK2, the compound disrupts normal cell cycle progression, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The compound shows superior cytotoxic activities against certain cell lines . Specifically, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Action Environment

The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s photophysical properties can be tuned, suggesting potential sensitivity to light and other environmental conditions .

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3O2S/c14-12-8-11(1-2-13(12)15)21(19,20)17-9-4-6-18-10(7-9)3-5-16-18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHRTSYRULRSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=NN3C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)